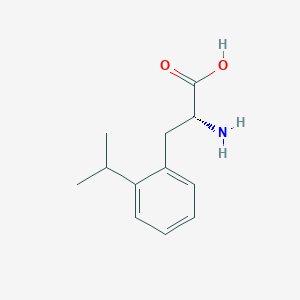

(R)-2-Amino-3-(2-isopropylphenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNJMPJZDTZETC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-isopropylphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylphenylacetic acid and ammonia.

Formation of Intermediate: The 2-isopropylphenylacetic acid is first converted to its corresponding ester using an alcohol such as methanol in the presence of an acid catalyst.

Amination: The ester is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Hydrolysis: The resulting intermediate is hydrolyzed to yield ®-2-Amino-3-(2-isopropylphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(2-isopropylphenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-(2-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amino acids.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical development and materials science.

Intermediate in Specialty Chemicals

- The compound is utilized as an intermediate in the production of specialty chemicals. Its functional groups enable various chemical reactions, making it a versatile component in synthetic pathways for creating diverse chemical products.

Biological Research

Role in Biochemical Pathways

- Research indicates that (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid may play a significant role in specific biochemical pathways. Studies have shown its potential as a ligand for various receptors, influencing cellular signaling mechanisms .

Anti-inflammatory Properties

- A notable application of this compound is its anti-inflammatory activity. In experimental models, administration of (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid has resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in therapeutic interventions for inflammatory conditions.

Medicinal Applications

Therapeutic Potential

- The compound is under investigation for its therapeutic applications, particularly in drug development. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new medications aimed at treating various diseases .

Prodrug Development

- Studies have explored the use of (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This property could enhance the bioavailability and efficacy of certain therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(2-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may bind to receptors and modulate signaling pathways, thereby exerting its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substitution pattern on the aromatic ring significantly influences solubility, stability, and lipophilicity. Below is a comparative table of key analogs:

*Note: Purity inferred from analogs like .

Key Observations :

Biologische Aktivität

(R)-2-Amino-3-(2-isopropylphenyl)propanoic acid, commonly referred to as a derivative of aryl propionic acids, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its chiral center, which contributes to its biological activity. The presence of the isopropylphenyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

(R)-2-Amino-3-(2-isopropylphenyl)propanoic acid exhibits several mechanisms of action:

- Enzyme Interaction : It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Its structural similarity to natural amino acids allows it to participate in enzymatic reactions within metabolic pathways.

- Receptor Binding : The compound has been studied for its ability to bind to neurotransmitter receptors, particularly glutamate receptors. This interaction can modulate signaling pathways that are crucial in neurobiology .

- Inhibition of Cell Chemotaxis : Research indicates that derivatives of this compound can inhibit the chemotaxis of polymorphonuclear and mononuclear cells, suggesting potential anti-inflammatory properties .

1. Anti-inflammatory Effects

Studies have shown that (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid can reduce inflammation by inhibiting specific pathways involved in immune responses. This makes it a candidate for treating inflammatory diseases.

2. Neuroprotective Properties

The compound's ability to interact with glutamate receptors suggests potential neuroprotective effects. It may help in conditions such as Alzheimer's disease by preventing excitotoxicity associated with excessive glutamate signaling .

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to fully elucidate its anticancer mechanisms and efficacy .

Case Study 1: Neuroprotective Effects

A study investigated the effects of (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid on hippocampal neurons exposed to oxidative stress. The results indicated that the compound significantly reduced neuronal death and improved cell viability, highlighting its potential in neurodegenerative disease therapy .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound may exert its anti-inflammatory effects .

Research Findings Summary

Q & A

Basic: What synthetic strategies are recommended for producing (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid with high enantiomeric purity?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) in asymmetric hydrogenation of α,β-unsaturated precursors to ensure stereochemical control .

- Chiral Auxiliaries : Employ (S)- or (R)-tert-butyl sulfinamide to direct stereochemistry during imine formation, followed by hydrolysis .

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) with mobile phases optimized for resolution of aromatic amino acids .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the presence of the 2-isopropylphenyl group (δ 1.2–1.4 ppm for isopropyl CH, δ 3.0–3.5 ppm for methine) and α-amino acid backbone .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water) and analyzing diffraction data .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]: ~236.2 m/z) .

Advanced: How can impurities in (R)-2-Amino-3-(2-isopropylphenyl)propanoic acid be identified and quantified?

Methodological Answer:

- Pharmacopeial Standards : Compare against EP impurity standards (e.g., Imp. A–N in ) using reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to simulate degradation pathways .

- LC-MS/MS : Detect trace impurities (<0.1%) by coupling HPLC with high-resolution mass spectrometry .

Advanced: What experimental designs are effective for studying biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., APF/HPF probes) to monitor hydroxyl radical scavenging activity, as seen in analogous tyrosine derivatives .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (K, k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Advanced: How can derivatization enhance the compound’s physicochemical properties for research?

Methodological Answer:

- Phosphonomethyl Modification : Introduce a phosphonomethyl group at the phenyl ring to improve solubility and mimic phosphorylated residues in enzyme substrates (see for analogous strategies) .

- Esterification : Convert the carboxylic acid to a methyl ester for increased membrane permeability in cellular assays .

- Biotinylation : Attach biotin via amide coupling for pull-down assays to identify interacting proteins .

Advanced: What methodologies assess thermodynamic stability and solubility?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting point (mp) and decomposition temperature (T) to evaluate thermal stability .

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and logP calculations (e.g., via HPLC retention time) to predict bioavailability .

Basic: How are reaction conditions optimized to minimize by-products during synthesis?

Methodological Answer:

- Temperature Control : Maintain ≤0°C during imine formation to prevent racemization .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency (monitor by TLC) .

- Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Advanced: How does computational modeling predict binding affinity to targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., tyrosine kinase domains) .

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess conformational stability of ligand-receptor complexes .

- QSAR : Corrogate substituent effects (e.g., isopropyl vs. bromophenyl) on IC values .

Basic: What challenges arise in achieving high enantiomeric excess, and how are they addressed?

Methodological Answer:

- Racemization Risk : Avoid prolonged heating during amide coupling; use low-temperature Mitsunobu reactions for stereoretention .

- Resolution Techniques : Employ enzymatic resolution (e.g., acylase I) to separate enantiomers from racemic mixtures .

Advanced: Which in vitro models evaluate pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.